[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene
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Overview
Description
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is an organic compound characterized by the presence of a benzene ring attached to a but-3-ene-1-sulfonyl group and a but-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene typically involves the reaction of but-3-ene-1-sulfonyl chloride with but-3-en-1-ylbenzene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-3-ene groups can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmacophore in drug design.
Industry: Possible applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene is not well-documented. its reactivity can be attributed to the presence of the sulfonyl and but-3-ene groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene: Characterized by the presence of both sulfonyl and but-3-ene groups.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
401479-40-1 |
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Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
1-but-3-enylsulfonylbut-3-enylbenzene |
InChI |
InChI=1S/C14H18O2S/c1-3-5-12-17(15,16)14(9-4-2)13-10-7-6-8-11-13/h3-4,6-8,10-11,14H,1-2,5,9,12H2 |
InChI Key |
GBMBNEGZRDIRMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCS(=O)(=O)C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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